molecular formula C16H23ClN2O2 B2501724 tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate CAS No. 1713164-00-1

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate

Cat. No.: B2501724
CAS No.: 1713164-00-1
M. Wt: 310.82
InChI Key: KDAXKUJBYPCWQX-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23ClN2O2. It is a piperidine derivative that has applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a chlorophenyl group attached to a piperidine ring.

Preparation Methods

The synthesis of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 2-chloroaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.

    Synthetic Route: The process involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with proteins and other biomolecules .

Comparison with Similar Compounds

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has an aminomethyl group instead of an amino group.

    tert-Butyl 4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate: This compound contains a cyclopropylcarbamoyl group instead of a chlorophenyl group.

These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAXKUJBYPCWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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